molecular formula HINO2- B230823 Iodine nitrite CAS No. 15465-40-4

Iodine nitrite

Cat. No.: B230823
CAS No.: 15465-40-4
M. Wt: 173.918 g/mol
InChI Key: QLKSBSRYIUJEHJ-UHFFFAOYSA-M
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Description

Iodine nitrite, with the molecular formula INO2 and a CAS Registry Number of 15465-40-4, is a recognized chemical compound with a molecular weight of 172.91 g/mol . Suppliers also list it under synonyms such as Oxido-Oxoammonium Iodide . While direct research applications for this compound are sparsely documented in the available literature, the interplay between iodide and nitrite ions is well-established in analytical chemistry. For instance, research methods utilize the oxidation of iodide by nitrite in acidic conditions to produce iodine, which serves as the basis for sensitive spectrophotometric detection of nitrite ions . This suggests potential research value for this compound in similar contexts, such as in the development of analytical reagents or the study of oxidation-reduction mechanisms. Furthermore, the separate biological relevance of both iodine and nitrite adds a layer of interest; iodine is an essential nutrient for thyroid function, and nitrite can be a dietary source of nitric oxide . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Researchers are advised to consult the relevant safety data sheets for proper handling procedures.

Properties

CAS No.

15465-40-4

Molecular Formula

HINO2-

Molecular Weight

173.918 g/mol

IUPAC Name

oxido(oxo)azanium;iodide

InChI

InChI=1S/HI.HNO2/c;2-1-3/h1H;1H/p-1

InChI Key

QLKSBSRYIUJEHJ-UHFFFAOYSA-M

SMILES

[NH+](=O)[O-].[I-]

Canonical SMILES

[NH+](=O)[O-].[I-]

Synonyms

INO2

Origin of Product

United States

Chemical Reactions Analysis

Nitrite-Iodine Redox Chemistry

Nitrite (NO₂⁻) reacts with iodine species under acidic conditions. In a study by Austin Publishing Group , nitrite selectively oxidizes iodide (I⁻) in acidic media (pH <3) to form iodine (I₂):

2NO2+4H++2I2NO+2H2O+I22\,\text{NO}_2^-+4\,\text{H}^++2\,\text{I}^-\rightarrow 2\,\text{NO}+2\,\text{H}_2\text{O}+\text{I}_2

This reaction produces a reddish-yellow coloration, enabling nitrite detection in biological samples (e.g., fish tissue) with no interference from common organics like ascorbic acid or glucose .

Iodine Nitrate (INO₃) as a Structural Analog

While iodine nitrite remains undocumented, iodine nitrate (INO₃) shares structural similarities. Key properties include:

PropertyValue/DescriptionSource
Molecular structureCovalent I–O–NO₂ bond
StabilityGas-phase decay rate: 3.2×102s1-3.2\times 10^{-2}\,\text{s}^{-1}
Atmospheric relevanceDecomposes to IO + NO₂, influencing ozone depletion

Preparation : Synthesized via:

Hg NO3 2+I2etherINO3+HgI2\text{Hg NO}_3\text{ }_2+\text{I}_2\xrightarrow{\text{ether}}\text{INO}_3+\text{HgI}_2

Nitrite-Iodate Reactions in Frozen Media

A freeze-concentration effect accelerates redox reactions between nitrite and iodate (IO₃⁻) at -20°C :

2IO3+4NO2+4H+I2+4NO3+2H2O2\,\text{IO}_3^-+4\,\text{NO}_2^-+4\,\text{H}^+\rightarrow \text{I}_2+4\,\text{NO}_3^-+2\,\text{H}_2\text{O}

This produces molecular iodine (I₂), iodide (I⁻), and nitrate (NO₃⁻), critical for understanding polar iodine cycling .

Comparative Reactivity of Halogen-Nitrogen Compounds

Nitrogen triiodide (NI₃), though structurally distinct, highlights iodine’s reactivity with nitrogen:

ReactionOutcomeSource
8NI3NH35N2+6NH4I+9I28\,\text{NI}_3\cdot \text{NH}_3\rightarrow 5\,\text{N}_2+6\,\text{NH}_4\text{I}+9\,\text{I}_2Explosive decomposition (contact-sensitive)

Analytical Implications

  • Selectivity : Nitrite-iodide reactions are unaffected by carboxylic acids, sulfides, or chlorides .

  • Detection limit : Colorimetric methods using iodide achieve nitrite detection at μM levels .

Thermodynamic Data for Iodine Oxides

While direct data for INO₂ is unavailable, NIST-JANAF tables provide reference thermochemistry for iodine oxides (e.g., IO₃⁻, I₂O₅) , aiding predictive modeling of analogous nitrite systems.

Comparison with Similar Compounds

Chemical Properties and Reactivity

Nitrite (NO₂⁻) vs. Iodine-Containing Species
  • Nitrite (NO₂⁻): Acts as a reducing or oxidizing agent depending on pH. In acidic conditions, it forms nitrous acid (HNO₂), which decomposes to nitric oxide (NO) and nitrogen dioxide (NO₂) . It reacts with iodide (I⁻) in acidic media to liberate iodine (I₂), a reaction utilized in spectrophotometric detection .
Comparison with Nitrate (NO₃⁻)
  • Stability : Nitrate is more stable than nitrite, which is prone to reduction or disproportionation .
  • Biological Reduction : In algae, nitrate is enzymatically reduced to nitrite, which is further converted to ammonium for assimilation .

Table 1: Key Chemical Reactions

Reaction Type Example Reference
Nitrite-Iodide Interaction 2H⁺ + 2NO₂⁻ + 2I⁻ → I₂ + 2NO + 2H₂O
Iodate-Nitrite in Ice IO₃⁻ + NO₂⁻ → Reactive iodine species (e.g., I₂, HOI)
Nitrate Reduction in Algae NO₃⁻ → NO₂⁻ → NH₄⁺ (via nitrate reductase and nitrite reductase)
Concentrations in Edible Algae

Studies show significant variability in nitrate, nitrite, and iodine content in algae:

  • Nitrate: Highest in nori (e.g., 6569 mg/kg in kelp), exceeding terrestrial vegetables like rocket .
  • Nitrite : Spirulina contains elevated nitrite, linked to nitrate reductase activity .
  • Iodine : Kelp (6569 mg/kg) provides 150 µg/day (recommended intake) in just 9 g .

Table 2: Comparative Concentrations in Algae

Compound Algae Type Concentration Range Health Implications Reference
Nitrate Nori, Kombu 30–6569 mg/kg Safe below ADI (3.7 mg/kg/day)
Nitrite Spirulina Up to 4.9 mg/kg Exceeds ADI (0.07 mg/kg/day)
Iodine Kelp, Kombu 30–31,000 µg/g Risk of excess above 600 µg/day
Terrestrial vs. Marine Sources
  • Iodine : Marine algae accumulate iodine 10–100× more than terrestrial plants, necessitating intake moderation .

Analytical Methods

Nitrite and Nitrate Detection
  • HPLC: Gold standard for simultaneous NO₃⁻/NO₂⁻ quantification in algae, using cadmium reduction and Griess reagent .
  • Spectrophotometry : Relies on nitrite-iodide reactions to form colored iodine (detection limit: 0.0021 µg/L for iodine) .
Iodine Analysis
  • ICP-MS : High sensitivity for total iodine, validated with certified reference materials (recovery: 106.9 ± 5.0 mg/kg) .
  • Titrimetry : Less precise, affected by temperature-dependent iodine volatility .

Table 3: Method Comparison

Method Target Compound Sensitivity Applications Reference
HPLC-ENO30 NO₃⁻, NO₂⁻ 0.19 mg/kg (iodine) Algae, vegetables
ICP-MS Iodine 0.0021 µg/L Biological samples
Griess Assay NO₂⁻ 0.1 µM Food, environmental
Acceptable Daily Intake (ADI) and Toxicity
  • Nitrite: ADI = 0.07 mg/kg/day; excess linked to methemoglobinemia and carcinogenic nitrosamines .
  • Iodine : UL = 600 µg/day; excessive intake disrupts thyroid function .
  • Nitrate : ADI = 3.7 mg/kg/day; high doses may lower blood pressure but pose minimal risk in algae .
Synergistic and Antagonistic Effects
  • Iodine-Nitrite Antagonism: High iodine in algae may inhibit nitrate uptake, altering NO₃⁻/NO₂⁻ ratios .
  • Heavy Metals : Algae accumulate cadmium and lead, compounding toxicity risks with nitrite/iodine .

Preparation Methods

Reagent Stoichiometry and Solvent Systems

A typical procedure employs a 1:2 molar ratio of AgNO₂ to I₂ in dry diethyl ether or acetonitrile. For instance, combining 7.55 mmol of AgNO₂ with 15.1 mmol of I₂ in 75 mL of ether under nitrogen atmosphere yields a reactive suspension of INO₂. The choice of solvent critically influences reaction efficiency: ether minimizes side reactions, while polar solvents like acetonitrile accelerate iodine dissolution but risk forming iodopyridinium byproducts.

Mechanistic Pathway

The reaction proceeds via a heterolytic cleavage mechanism, where AgNO₂ and I₂ exchange ions to form nitryl iodide (INO₂) and silver iodide (AgI):

AgNO2+I2INO2+AgI\text{AgNO}2 + \text{I}2 \rightarrow \text{INO}_2 + \text{AgI}

Spectroscopic evidence supports the intermediacy of INO₂, which acts as an electrophilic nitronium (NO₂⁺) source in subsequent alkene additions. Competing pathways involving homolytic cleavage or nitrite radical (NO₂·) formation are negligible under anhydrous conditions.

Reaction Outcomes and Byproducts

When applied to alkenes like 2-cholestene, this method produces vicinal nitro-iodo adducts with high stereoselectivity. For example, 2-cholestene reacts with INO₂ to yield 2β-iodo-3α-nitrocholestane (51%) and minor amounts of isomeric nitrate derivatives. Side products, such as iodopyridinium salts, arise when pyridine-contaminated solvents are used.

Alternative Preparation Using Nitrogen Dioxide and Iodine

Recent studies have explored gas-phase and heterogeneous reactions between nitrogen dioxide (NO₂) and iodine as alternative routes to INO₂. While less common in synthetic laboratories, these methods provide insights into atmospheric iodine chemistry.

Heterogeneous Reaction on Solid KI

Exposing solid potassium iodide (KI) to gaseous NO₂/N₂O₄ at low relative humidity (2–30%) generates molecular iodine (I₂) and potassium nitrite (KNO₂):

2KI+N2O42KNO2+I22 \, \text{KI} + \text{N}2\text{O}4 \rightarrow 2 \, \text{KNO}2 + \text{I}2

Although this reaction primarily yields I₂, transient INO₂ formation is hypothesized during the adsorption of N₂O₄ onto the KI surface. Diffuse reflectance infrared spectroscopy (DRIFTS) confirms nitrite (NO₂⁻) as the dominant condensed-phase product.

Atmospheric Implications

In frozen aqueous systems, nitrite (NO₂⁻) ions activate iodate (IO₃⁻) to produce I₂, suggesting a potential secondary pathway for INO₂ generation under cryogenic conditions. However, this mechanism remains speculative in synthetic contexts.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the principal INO₂ preparation methods:

Method Reagents Solvent Temperature Yield Byproducts Reference
AgNO₂ + I₂AgNO₂, I₂ (1:2)Dry ether25°C51–76%AgI, iodopyridinium salts
N₂O₄ + KI (heterogeneous)N₂O₄, KIGas-solid interface25°CTraceKNO₂, I₂
NO₂⁻ + IO₃⁻ (frozen)NO₂⁻, IO₃⁻Aqueous (frozen)<0°CNegligibleI₂, NO₃⁻

Optimization Strategies and Challenges

Enhancing Stability and Yield

  • Solvent Purity : Residual moisture or pyridine in ether promotes side reactions. Pre-drying solvents over molecular sieves improves INO₂ stability.

  • Stoichiometric Control : Excess I₂ (2.0 equiv) ensures complete conversion of AgNO₂, minimizing unreacted nitrite.

  • Low-Temperature Conditions : Conducting reactions at −20°C suppresses INO₂ decomposition, though this prolongs reaction times.

Analytical Validation

Gas-phase UV-vis spectroscopy and ion chromatography are critical for detecting transient INO₂ and quantifying nitrite/nitrate byproducts. Nuclear magnetic resonance (NMR) analysis of nitro-iodo adducts provides indirect confirmation of INO₂ intermediacy.

INO₂’s utility stems from its dual electrophilic character, enabling simultaneous introduction of iodine and nitro groups. Notable applications include:

  • Alkene Difunctionalization : Cyclohexene reacts with INO₂ to form trans-1-nitro-2-iodocyclohexane with >90% stereoselectivity.

  • Aromatic Nitroiodination : Silver-mediated reactions with aryl boronic acids yield ortho-iodonitroarenes, valuable in pharmaceutical synthesis .

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